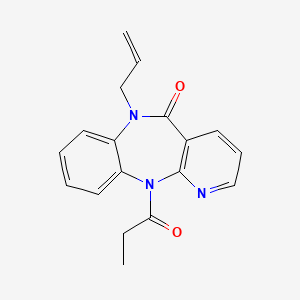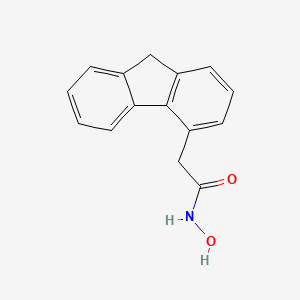![molecular formula C12H13N3 B12806492 6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine CAS No. 62679-41-8](/img/structure/B12806492.png)
6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a clear, colorless liquid that is immiscible with water and has a boiling point of 69°C . n-Hexane is primarily used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: n-Hexane is typically obtained from the refining of crude oil. The process involves the fractional distillation of petroleum, where n-Hexane is separated from other hydrocarbons based on its boiling point .
Industrial Production Methods: In industrial settings, n-Hexane is produced through the catalytic hydrogenation of hexenes, which are derived from the cracking of petroleum. The reaction conditions typically involve high temperatures and pressures, along with the use of a catalyst such as platinum or palladium .
Análisis De Reacciones Químicas
Types of Reactions: n-Hexane undergoes various chemical reactions, including:
Oxidation: n-Hexane can be oxidized to form hexanol, hexanal, and hexanoic acid under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions typically use halogens such as chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Hexanol, hexanal, hexanoic acid.
Substitution: Hexyl chloride, hexyl bromide.
Aplicaciones Científicas De Investigación
n-Hexane is widely used in scientific research and industrial applications, including:
Chemistry: As a non-polar solvent in chromatography and spectroscopy.
Biology: In the extraction of oils and fats from biological samples.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of adhesives, coatings, and cleaning agents.
Mecanismo De Acción
n-Hexane exerts its effects primarily through its solvent properties. It can dissolve non-polar compounds, making it useful in various extraction and purification processes. In biological systems, n-Hexane can disrupt cell membranes and proteins, leading to its use in the extraction of lipids and other hydrophobic compounds .
Comparación Con Compuestos Similares
n-Heptane (C7H16): Similar in structure but with a higher boiling point and slightly different solvent properties.
Cyclohexane (C6H12): A cyclic hydrocarbon with similar solvent properties but a different molecular structure.
Isooctane (C8H18): Used as a reference standard in octane rating for fuels.
Uniqueness of n-Hexane: n-Hexane is unique due to its optimal balance of volatility and solvent power, making it highly effective for a wide range of applications. Its relatively low boiling point allows for easy removal from mixtures, and its non-polar nature makes it suitable for dissolving hydrophobic substances .
Propiedades
Número CAS |
62679-41-8 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
6-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h2-8H,9H2,1H3,(H,14,15) |
Clave InChI |
BZTLJNLLULHSPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)


![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)


